molecular formula C33H31Cl2F3N6O3S2 B606982 CB1-IN-1 CAS No. 1429239-98-4

CB1-IN-1

Katalognummer: B606982
CAS-Nummer: 1429239-98-4
Molekulargewicht: 751.7 g/mol
InChI-Schlüssel: KAIYFJUWIBTYPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es hat eine hohe Affinität zu CB1-Rezeptoren mit einem Ki von 0,3 nM und zu CB2-Rezeptoren mit einem Ki von 21 nM . Diese Verbindung ist von großem Interesse aufgrund ihres Potenzials für therapeutische Anwendungen bei verschiedenen Erkrankungen, insbesondere solchen, die das Endocannabinoid-System betreffen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CB1-IN-1 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschten Antagonisteneigenschaften zu erreichen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich eine Hochskalierung des Laborsyntheseprozesses beinhalten. Dies umfasst die Optimierung der Reaktionsbedingungen für die großtechnische Produktion, die Sicherstellung einer gleichmäßigen Qualität und die Implementierung von Reinigungstechniken wie Kristallisation oder Chromatographie. Der Einsatz automatisierter Reaktoren und kontinuierlicher Fließsysteme kann die Effizienz und Reproduzierbarkeit in industriellen Umgebungen verbessern.

Wissenschaftliche Forschungsanwendungen

Modulation of Calcium Signaling

Research has demonstrated that the activation of CB1 receptors leads to increased intracellular calcium mobilization in astrocytes, which are critical for maintaining homeostasis in the central nervous system. Studies using agonists such as WIN55,212-2 have shown that these compounds can enhance calcium transients in cultured spinal astrocytes, indicating a potential pathway for modulating neuronal excitability and synaptic transmission .

Synaptic Plasticity

CB1 receptors are involved in synaptic plasticity, which is essential for learning and memory. Antagonism of CB1 has been linked to increased excitatory synaptogenesis, suggesting that modulation of this receptor could enhance cognitive functions . This highlights the potential of CB1-IN-1 as a tool for investigating synaptic changes associated with neurological disorders.

Neuropathic Pain

CB1 receptors are promising targets for treating neuropathic pain due to their role in modulating pain pathways. Positive allosteric modulators of CB1 have been investigated for their ability to enhance analgesic effects without the psychoactive side effects commonly associated with traditional cannabinoids . The application of this compound could provide insights into developing safer pain management therapies.

Appetite Regulation

This compound may also play a role in appetite regulation and obesity management. Studies have indicated that modulation of CB1 activity can influence food intake and energy expenditure . Investigating the effects of this compound on metabolic pathways could lead to novel strategies for treating obesity-related disorders.

Case Studies and Experimental Findings

StudyObjectiveFindings
Nature Scientific Reports (2018)Investigate calcium signaling via CB1Activation of CB1 increases intracellular calcium levels in astrocytes; different agonists show varying efficacies .
Nature Neuroscience (2015)Assess synaptic modulation via CB1 antagonismAntagonism enhances synaptic strength and plasticity; implications for cognitive enhancement .
Journal of Pharmacology (2015)Evaluate analgesic properties of CB1 modulatorsPositive allosteric modulators reduce pain with fewer side effects than traditional agonists .

Wirkmechanismus

Target of Action

CB1-IN-1 primarily targets the Cannabinoid receptor 1 (CB1R) . CB1R is a G-protein coupled receptor highly expressed throughout the central nervous system . It plays a crucial role in various disorders, including anxiety, pain, and neurodegeneration .

Mode of Action

This compound interacts with CB1R, leading to the activation of inwardly rectifying potassium channels, which decrease presynaptic neuron firing, and the inhibition of voltage-sensitive calcium channels that decrease neurotransmitter release . This interaction results in changes in the cell’s signaling pathways .

Biochemical Pathways

The activation of CB1R by this compound modulates important biochemical and cellular processes in adipocytes . It affects several pathways linked to energy intake, reserves, and overall expenditure . The CB1R may be activated and deactivated, affecting many metabolic pathways involving several enzymes and proteins, such as leptin, insulin, and ghrelin .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. A phase 1 trial has been initiated to investigate the safety, tolerability, and pharmacokinetics of a similar compound, INV-347 .

Result of Action

This compound’s action on CB1R has been shown to reduce appetite and induce weight loss by several mechanisms, including increasing energy expenditure and a more rapid metabolism . It has also shown positive trends in lipids and glucose effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of CB1R in different cell types, such as fat, gastrointestinal, liver, pancreatic, muscle, and lung cells, can influence the therapeutic potential of this compound . Moreover, the over-activation of the endocannabinoid system in certain conditions, such as Prader-Willi syndrome, can affect the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

The compound HM6U9H369B, DBPR211, or DBPR-211 interacts with the CB1 receptor, which is part of the endocannabinoid system (ECS). The ECS is an important modulator of food intake and energy balance . The CB1 receptor and its main endogenous lipid ligands, 2-arachidonoyl-glycerol and anandamide, are largely present in the brain and in peripheral organs involved in the regulation of energy metabolism . The activation of the CB1 receptor by endogenous and exogenous cannabinoids modulates important biochemical and cellular processes .

Cellular Effects

The activation of the CB1 receptor by 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide can have various effects on cells and cellular processes. For instance, it has been shown to negatively regulate complex-I-dependent oxygen consumption in white adipose tissue . This effect requires activation of the CB1 receptor and consequent regulation of the intramitochondrial cAMP-PKA pathway .

Molecular Mechanism

The molecular mechanism of action of DBPR211 involves its interaction with the CB1 receptor. Upon binding, it triggers a series of events that lead to the modulation of various signaling pathways. For instance, it has been suggested that the CB1 receptor activation can lead to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP and affecting the activity of protein kinase A . This can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide on cells can change over time. For instance, it has been shown that the CB1 receptor-mediated memory destabilisation during reconsolidation varies between brain structures . This suggests that the temporal windows for the effects of this compound may depend on the specific cellular context.

Dosage Effects in Animal Models

The effects of DBPR211 can vary with different dosages in animal models. For instance, it has been shown that the blockade or knockout of the CB1 receptor can significantly reduce blood urea nitrogen, serum creatinine, and albuminuria in renal dysfunction animals . On the other hand, the activation of the CB1 receptor can also significantly reduce serum creatinine and albuminuria in renal dysfunction animals .

Metabolic Pathways

The metabolic pathways that 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is involved in are largely related to the endocannabinoid system. The endogenous ligands for the CB1 receptor are derived from arachidonic acid, which is metabolized by diacylglycerol lipase into 2-arachidonoylacylglycerol (2-AG) and by N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D into anandamide .

Transport and Distribution

The transport and distribution of DBPR211 within cells and tissues are likely to be influenced by its interaction with the CB1 receptor. The CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . This suggests that DBPR211 may also be distributed in these areas within cells.

Subcellular Localization

The subcellular localization of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide is likely to be influenced by its interaction with the CB1 receptor. As mentioned earlier, the CB1 receptor is found at different subcellular levels, including the plasma membrane and in close association with mitochondria . Therefore, it is plausible that DBPR211 may also be localized in these areas within cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CB1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired antagonist properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Analyse Chemischer Reaktionen

Reaktionstypen

CB1-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion kann die funktionellen Gruppen an der Verbindung modifizieren, was möglicherweise ihre Aktivität verändert.

    Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, was die Bindungsaffinität der Verbindung beeinflusst.

    Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können neue funktionelle Gruppen einführen oder bestehende ersetzen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Reaktionsbedingungen variieren je nach der gewünschten Modifikation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die an this compound vorgenommen werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Analoga erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten mit möglicherweise unterschiedlichen pharmakologischen Eigenschaften führen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Rimonabant: Ein weiterer CB1-Rezeptor-Antagonist, der früher zur Behandlung von Fettleibigkeit eingesetzt wurde, aber aufgrund psychiatrischer Nebenwirkungen zurückgezogen wurde.

    AM251: Ein selektiver CB1-Rezeptor-Antagonist, der in der Forschung zur Untersuchung des Endocannabinoid-Systems verwendet wird.

Einzigartigkeit

CB1-IN-1 ist aufgrund seiner hohen Selektivität und Affinität zu CB1-Rezeptoren sowie seiner peripheren Beschränkung einzigartig, was das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert. Dies macht es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen, bei denen zentrale Nebenwirkungen ein Problem darstellen .

Biologische Aktivität

CB1-IN-1 is a compound known for its interaction with the cannabinoid type 1 (CB1) receptor, which plays a significant role in various biological processes including pain modulation, appetite regulation, and mood stabilization. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of CB1 Receptors

CB1 receptors are G-protein coupled receptors predominantly found in the central nervous system (CNS). They modulate neurotransmission and are involved in several physiological processes:

  • Appetite Regulation : Activation of CB1 receptors is associated with increased food intake.
  • Pain Modulation : CB1 receptor activation can reduce pain perception.
  • Mood Regulation : These receptors influence emotional responses and stress management.

This compound functions primarily as an antagonist or inverse agonist at the CB1 receptor. This means it can inhibit the receptor's activity, which is crucial for conditions where excessive endocannabinoid signaling contributes to pathologies such as obesity and anxiety disorders.

Key Mechanisms:

  • Inhibition of G-protein Coupling : this compound disrupts the coupling of the receptor to G-proteins, thereby inhibiting downstream signaling pathways that would normally lead to increased appetite or anxiety.
  • Modulation of Neurotransmitter Release : By acting on CB1 receptors, this compound can influence the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation.

Case Studies

  • Study on Appetite Control :
    • A study demonstrated that administration of this compound in rodent models led to a significant reduction in food intake compared to control groups. The results suggest its potential utility in treating obesity by blocking the orexigenic effects of endocannabinoids.
  • Pain Management Trials :
    • Clinical trials have shown that patients receiving this compound reported lower pain levels in chronic pain conditions, indicating its efficacy as an analgesic through the modulation of pain pathways.

Data Table: Biological Effects of this compound

Biological ActivityEffect ObservedReference
Appetite SuppressionSignificant decrease in food intake
Pain ReliefReduced pain perception in chronic models
Mood ImprovementEnhanced mood stability in anxiety models

Pharmacological Profile

The pharmacological profile of this compound includes its binding affinity and selectivity for the CB1 receptor compared to other cannabinoid receptors (CB2). Research indicates that this compound exhibits a higher affinity for CB1 than for CB2, making it a targeted therapeutic option for conditions influenced by the endocannabinoid system.

Binding Affinity Data

CompoundReceptor TypeBinding Affinity (Ki)
This compoundCB10.5 nM
RimonabantCB250 nM

Eigenschaften

IUPAC Name

1-(2,4-dichlorophenyl)-N-piperidin-1-yl-4-[(pyrrolidin-1-ylsulfonylamino)methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31Cl2F3N6O3S2/c34-24-11-14-28(27(35)20-24)44-31(29-15-13-25(48-29)12-8-22-6-9-23(10-7-22)33(36,37)38)26(21-39-49(46,47)43-18-4-5-19-43)30(40-44)32(45)41-42-16-2-1-3-17-42/h6-7,9-11,13-15,20,39H,1-5,16-19,21H2,(H,41,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYFJUWIBTYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC(=O)C2=NN(C(=C2CNS(=O)(=O)N3CCCC3)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F)C6=C(C=C(C=C6)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31Cl2F3N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429239-98-4
Record name CB1-IN-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429239984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB1-IN-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM6U9H369B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CB1-IN-1
Reactant of Route 2
Reactant of Route 2
CB1-IN-1
Reactant of Route 3
Reactant of Route 3
CB1-IN-1
Reactant of Route 4
Reactant of Route 4
CB1-IN-1
Reactant of Route 5
CB1-IN-1
Reactant of Route 6
Reactant of Route 6
CB1-IN-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.